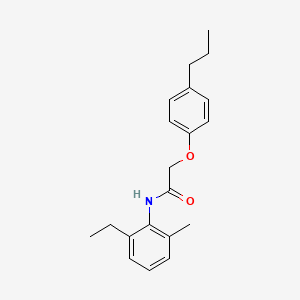

N-(2-ethyl-6-methylphenyl)-2-(4-propylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

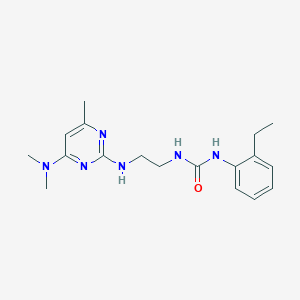

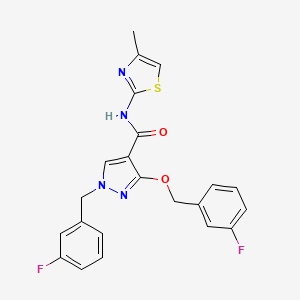

Synthesis Analysis

The synthesis of acetamide derivatives typically involves multi-step reaction sequences. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide was achieved by reacting 4-phenoxyphenol with 2-chloroacetyl methylamine, using DMF as a solvent and potassium carbonate as a catalyst . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods could potentially be adapted for the synthesis of "N-(2-ethyl-6-methylphenyl)-2-(4-propylphenoxy)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of synthesized acetamide derivatives are often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by NMR, IR, and X-ray diffraction analysis . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor, revealing intermolecular hydrogen bonds . These techniques would be essential in analyzing the molecular structure of "this compound."

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl rings and the acetamide moiety. For instance, N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, was synthesized and found to be moderately unstable at physiological pH and temperature . The presence of different functional groups can also affect the reactivity, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide . These findings suggest that the chemical reactions of "this compound" would need to be studied in the context of its specific functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. The papers provided do not directly discuss these properties for "this compound," but they do mention the importance of structural features in determining the biological activity of similar compounds . For example, the presence of bromo, tert-butyl, and nitro groups at specific positions on the phenoxy nucleus was found to contribute to the cytotoxic, anti-inflammatory, analgesic, and antipyretic activities of certain acetamide derivatives .

properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-(4-propylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-4-7-16-10-12-18(13-11-16)23-14-19(22)21-20-15(3)8-6-9-17(20)5-2/h6,8-13H,4-5,7,14H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARBRYMMOWHTQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC=C2CC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide](/img/structure/B3020102.png)

![2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B3020104.png)

![5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3020111.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3020113.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B3020122.png)